N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAYMDBEWYGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2SC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable catalyst.
Thiomethylation: The methylthio group is added through a thiomethylation reaction, which involves the use of methylthiol and a base.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylthio groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related benzamides and nitroaniline derivatives. Below is a detailed analysis:
Structural Analogues
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)
- Structural Differences : Replaces the 2-(methylthio) group with a 4-bromo substituent on the benzamide ring.
- Crystallographic Data : Both compounds exhibit two molecules per asymmetric unit, but 4MNB shows shorter C–Br bond lengths (1.89–1.91 Å) compared to the C–S bond (1.80–1.82 Å) in the title compound, influencing packing efficiency .
- Reactivity : The bromine atom in 4MNB may enhance electrophilic substitution reactivity, whereas the methylthio group in the title compound could participate in radical or nucleophilic reactions.
N-(4-Methoxy-2-Nitrophenyl)acetamide
- Functional Group Variation : Replaces the benzamide moiety with an acetamide group.
- Physicochemical Properties : Lower molecular weight (238.2 g/mol vs. 332.3 g/mol) and reduced aromaticity, leading to differences in solubility and melting point .
2.1.3. N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide
- Structural Complexity: Incorporates a thiazolidinone ring and hydrazinecarbothioamide linker.
- Biological Activity: Demonstrates antimicrobial and anticancer properties due to the thiazolidinone core, which the title compound lacks .
Physicochemical Properties
Pharmacological and Functional Comparisons
- Sigma Receptor Binding : Unlike radioiodinated benzamides (e.g., [¹²⁵I]PIMBA), which target prostate tumors via sigma receptors, the title compound lacks documented receptor-binding activity, likely due to the absence of a piperidinyl or iodinated aromatic group .
- Antimicrobial Potential: Thiazole- and triazole-containing benzamides (e.g., compounds 10–15 in ) show broader antimicrobial activity compared to the title compound, attributed to their heterocyclic cores .
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of substituted benzamides. Its structure features a methoxy group, a nitro group, and a methylthio group, which contribute to its biological properties.
| Component | Structure/Description |
|---|---|
| Methoxy Group | -OCH₃ |
| Nitro Group | -NO₂ |
| Methylthio Group | -S-CH₃ |
| Benzamide Core | -C(O)NH- |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing efficacy in inhibiting growth. The presence of the nitro group is believed to enhance its interaction with microbial targets, leading to cell wall disruption or interference with metabolic processes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The nitro and methylthio groups are thought to play crucial roles in its ability to bind to specific molecular targets within cancer cells.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. The functional groups present in the compound influence its binding affinity and specificity:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may also interact with specific receptors, altering signaling cascades that lead to cell death or growth inhibition.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that indicate significant antimicrobial activity.
Bacterial Strain MIC (µg/mL) E. coli 25 S. aureus 15 -
Anticancer Activity : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Concentration (µM) Cell Viability (%) 10 80 50 50 100 30
Q & A
Basic: What are the established synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide?
The compound is typically synthesized via coupling reactions. A common method involves reacting a carboxylic acid derivative (e.g., 2-(methylthio)benzoic acid) with 4-methoxy-2-nitroaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at low temperatures (-50°C). Triethylamine is often added as a base to facilitate the reaction . For structural analogs, p-methoxybenzoyl chloride has been used with 4-methoxy-2-nitroaniline, yielding crystalline products suitable for X-ray diffraction .
Key Steps:
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC.
- Purify via silica gel chromatography (ethyl acetate/hexane mixtures).
Basic: Which spectroscopic and analytical techniques are employed for characterization?
Characterization relies on:
- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and nitro/methoxy groups .
- NMR (¹H and ¹³C) : Identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons) .
- Mass Spectrometry (ESI-MS or HR-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 4.52° between benzene rings) and hydrogen-bonding networks in crystal structures .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Methodological Strategies:
- Coupling Agent Selection : DCC/HOBt systems reduce racemization compared to carbodiimide alone .
- Temperature Control : Maintain sub-zero temperatures to minimize side reactions during amide bond formation .
- Solvent Choice : Dichloromethane or DMF improves solubility of nitroaromatic intermediates .
- Purification : Gradient chromatography (ethyl acetate:hexane from 1:4 to 1:1) isolates the product with >75% yield .
Data-Driven Optimization:
Systematically vary catalysts (e.g., DMAP) and monitor yield via HPLC .
Advanced: How can researchers resolve contradictions in fluorescence data under varying pH and temperature?
Case Study: Fluorescence intensity of related benzamides peaks at pH 5 and 25°C but diminishes under acidic/alkaline conditions due to protonation/deprotonation of functional groups .
Resolution Protocol:
Buffer Screening : Test phosphate (pH 2–8) and borate (pH 8–10) buffers.
Temperature Stability : Perform time-course studies (0–120 min) to assess thermal degradation .
Binding Constant Analysis : Use Stern-Volmer plots to quantify quenching effects from metal ions (e.g., Pb²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
